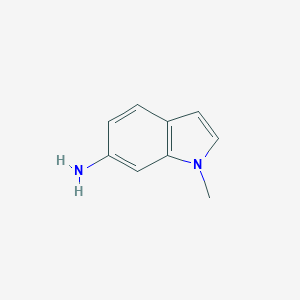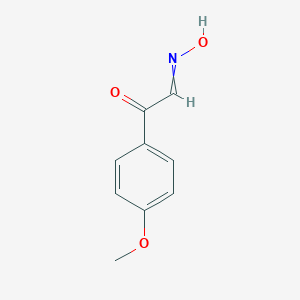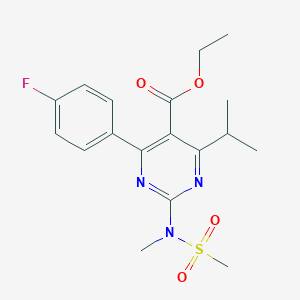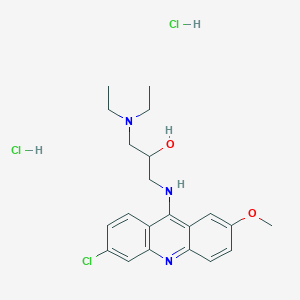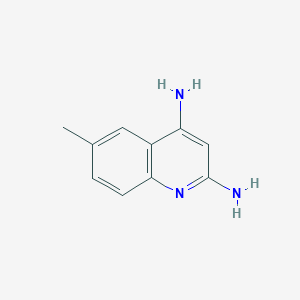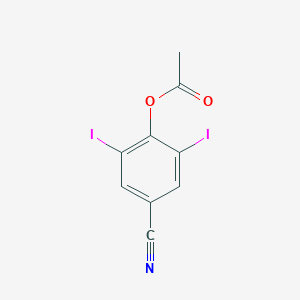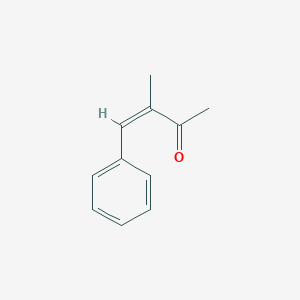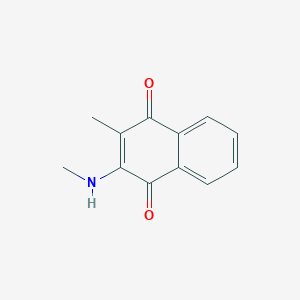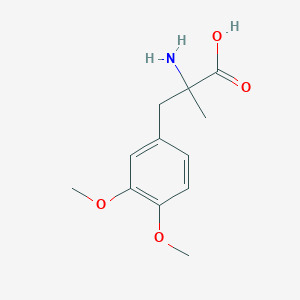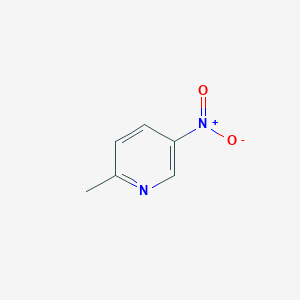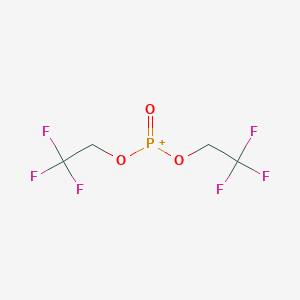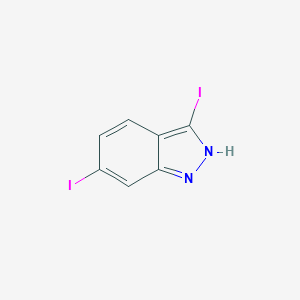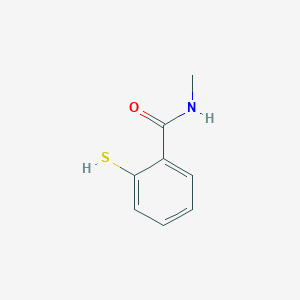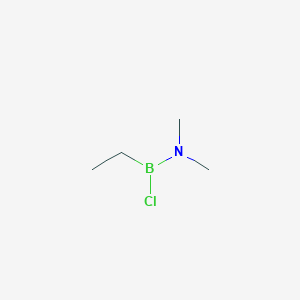
Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester
説明
Trifluoromethanesulfonic acid and its derivatives are a class of compounds that have gained significant attention in the field of organic chemistry due to their strong acid properties and their utility in various chemical reactions. These compounds are characterized by the presence of a trifluoromethanesulfonyl group, which imparts unique physical and chemical properties that make them suitable for a range of applications, including catalysis and derivatization of other organic molecules.
Synthesis Analysis
The synthesis of trifluoromethanesulfonic acid derivatives can be achieved through various methods. For instance, the preparation of 4'-bromophenacyl triflate, a derivative of trifluoromethanesulfonic acid, is reported to proceed with a 66% yield by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide . This derivative is stable for 3-6 months and can be used for the derivatization of carboxylic acids, enhancing their detection in high-performance liquid chromatography.
Molecular Structure Analysis
The molecular structure of trifluoromethanesulfonic acid derivatives is characterized by the presence of a trifluoromethyl group attached to a sulfonyl group. This structure is responsible for the high acidity and reactivity of these compounds. In the case of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids, silylation reactions have been shown to proceed exclusively on the central oxygen atom, leading to the formation of trimethylsilyl esters . The molecular structure of these compounds has been studied using 29Si-NMR spectroscopy, providing insights into their strength as organic Brønsted acids.
Chemical Reactions Analysis
Trifluoromethanesulfonic acid derivatives are involved in a variety of chemical reactions. They have been used as catalysts in the acylation of alcohols with acid anhydrides , in the direct amidation of esters , and in the isomerization of kinetic enol derivatives to their thermodynamically favored isomers . These reactions demonstrate the versatility of trifluoromethanesulfonic acid derivatives as catalysts and reagents in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethanesulfonic acid derivatives are influenced by the trifluoromethyl group and the sulfonyl group. These compounds are typically strong acids and exhibit high reactivity, which makes them suitable for use as catalysts in organic reactions. The stability and reactivity of these derivatives can be tailored by modifying their molecular structure, as seen in the synthesis of 4'-bromophenacyl triflate, which is stable for several months . Additionally, the strength of bis(perfluoroalkylsulfonylimino)trifluoromethanesulfonic acids has been estimated through 29Si-NMR chemical shifts, indicating their potential as some of the strongest organic Brønsted acids .
科学的研究の応用
Toxicological Impact
Trifluoromethanesulfonic acid (TFMS) has been recognized for its potential environmental and health impacts. Research indicates that low concentrations of TFMS can induce disorders in liver lipid metabolism and gut microbiota in mammals, highlighting the need for understanding its toxicological mechanism. Specifically, exposure to TFMS has been linked to reduced fat weight, altered serum and liver triglyceride levels, and inflammatory cell infiltration in the liver, along with changes in the cecal gut microbiota and several metabolic pathways (Zhou et al., 2020).
Metabolic Pathway Alterations
TFMS and related compounds have been shown to affect lipid metabolism significantly. Studies have found that compounds like PFOA, PFOSA, and clofibric acid lead to a rapid reduction in cholesterol and triacylglycerols in serum, with associated changes in liver triacylglycerols and free cholesterol levels. These changes suggest a potential influence on the production and esterification of cholesterol, alongside enhanced oxidation of fatty acids in the liver, highlighting a complex interaction with metabolic pathways (Haughom & Spydevold, 1992).
Neurotoxicity and Protein Expression
Certain perfluorinated compounds, such as PFOS and PFOA, have been investigated for their potential neurotoxic effects and influence on protein expression critical for neuronal growth and synaptogenesis. Research indicates that exposure to these compounds, especially during critical developmental periods, can lead to neurobehavioral defects and changes in the cholinergic system, raising concerns about their impact on brain development and function (Johansson, Eriksson, & Viberg, 2009).
Oxidative DNA Damage
Studies have also indicated that exposure to peroxisome proliferators like TFMS can lead to organ-specific oxidative DNA damage. The induction of peroxisome proliferation and associated increases in liver weight and 8-hydroxydeoxyguanosine levels in liver DNA suggest a relationship between TFMS exposure and increased risk of oxidative stress and potential DNA damage (Takagi et al., 1991).
Safety And Hazards
将来の方向性
The use of Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester in organic synthesis, particularly in electrophilic aromatic substitution (Friedel–Crafts) reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and other reactions, as well as in natural and organometallic compounds chemistry, has been analyzed in the past decade . The experimental simplicity and efficiency of reactions promoted by Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester make it a convenient reagent for the synthesis of new organic compounds .
特性
IUPAC Name |
[diethyl(propan-2-yl)silyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3O3SSi/c1-5-16(6-2,7(3)4)14-15(12,13)8(9,10)11/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXRWPWLOMOUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449798 | |
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |
CAS RN |
126889-55-2 | |
| Record name | Diethyl(propan-2-yl)silyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethanesulfonic Acid Diethylisopropylsilyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



